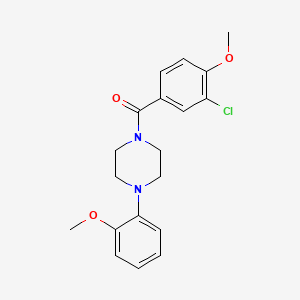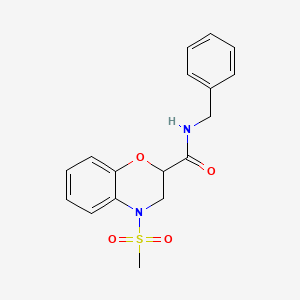![molecular formula C19H20N4O B4507632 1-methyl-6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4507632.png)
1-methyl-6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole
Descripción general
Descripción
1-methyl-6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.16371127 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Selectivity
1-Methyl-6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole derivatives have been studied for their affinity and selectivity towards serotonin 5-HT2 receptors. Compounds in this series, particularly those substituted at the 1-position with piperazinyl groups, exhibited varied affinities for 5-HT2 and D2 receptors. A methyl substitution at the 2-position of the 5-methyl-substituted indole resulted in increased selectivity for the 5-HT2 receptor, indicating potential therapeutic applications in modulating serotonin levels without significant dopaminergic or adrenergic effects (Andersen et al., 1992).
Antitumor Activity
Bis-indole derivatives, incorporating pyridine or piperazine linkers between two indole moieties, have demonstrated significant antitumor activities. Initial screenings by the National Cancer Institute revealed that pyridine-linked derivatives outperformed those with piperazine linkers. Further analysis suggested potential mechanisms of action, including proteasome inhibition and interference with plasma membrane electron transport, pointing towards novel anticancer strategies (Andreani et al., 2008).
Neuroprotective and Cognitive Enhancements
Indole derivatives with piperazin-1-yl methyl groups have been explored for their binding affinity to 5-HT₆ receptors, which are implicated in cognitive processes. Certain compounds within this class have shown not only high in vitro binding affinity but also positive outcomes in animal models of cognition, indicating potential benefits in treating cognitive disorders (Nirogi et al., 2012).
Metabolic Insights
Studies on the metabolism of specific dopamine D(4)-selective antagonists with structures similar to this compound have provided insights into their biotransformation in mammals. Key pathways identified include N-dealkylation and the formation of novel mercapturic acid adducts, offering a deeper understanding of the pharmacokinetics and potential side reactions of these compounds (Zhang et al., 2000).
Propiedades
IUPAC Name |
(1-methylindol-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-21-9-7-15-5-6-16(14-17(15)21)19(24)23-12-10-22(11-13-23)18-4-2-3-8-20-18/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWWASMARCWWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B4507552.png)
![1-(4-biphenylylsulfonyl)-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4507553.png)
![2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4507565.png)

![1-[(1-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]azepane bis(trifluoroacetate)](/img/structure/B4507579.png)
![N-(2-chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B4507602.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B4507608.png)
![2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4507621.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4507622.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4507627.png)
![1-{[5-(4-ethoxyphenyl)-3-isoxazolyl]carbonyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4507645.png)
![N-[4-(acetylamino)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide](/img/structure/B4507646.png)
![1-phenyl-4-{4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]butanoyl}piperazine](/img/structure/B4507652.png)
